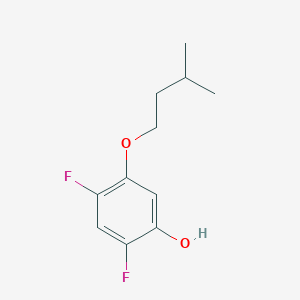

2,4-Difluoro-5-(3-methylbutoxy)phenol

説明

2,4-Difluoro-5-(3-methylbutoxy)phenol is a fluorinated phenolic compound characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a branched 3-methylbutoxy group at position 3. Its structure combines the electron-withdrawing effects of fluorine with the lipophilic 3-methylbutoxy chain, which may enhance membrane permeability and influence binding interactions in biological systems.

特性

IUPAC Name |

2,4-difluoro-5-(3-methylbutoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-7(2)3-4-15-11-6-10(14)8(12)5-9(11)13/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMZSTLPEYGJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C(=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(3-methylbutoxy)phenol typically involves the following steps:

Fluorination: Introduction of fluorine atoms at the 2 and 4 positions of the phenol ring.

Alkylation: Attachment of the 3-methylbutoxy group to the 5 position of the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Types of Reactions:

Oxidation: 2,4-Difluoro-5-(3-methylbutoxy)phenol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

Substitution: The fluorine atoms and the 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroquinone or other reduced forms.

Substitution: Various substituted phenol derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

2,4-Difluoro-5-(3-methylbutoxy)phenol has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets.

- Inhibition of Protein Tyrosine Kinases : The compound has shown promise in inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. Research indicates that derivatives of this compound can selectively inhibit receptors such as VEGFR-2 and FGFR-1, which are involved in angiogenesis and tumor growth .

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals, particularly as a herbicide or fungicide due to its ability to disrupt plant growth mechanisms.

- Herbicidal Activity : Preliminary studies suggest that phenolic compounds can act as herbicides by interfering with the biosynthesis of essential plant hormones . The fluorine substituents may enhance the compound's efficacy and selectivity.

Material Science

In materials science, 2,4-Difluoro-5-(3-methylbutoxy)phenol can serve as a building block for synthesizing polymers and other materials.

- Polymer Synthesis : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and chemical resistance. This application is particularly relevant in the development of advanced coatings and composites .

Case Study 1: Inhibition of VEGFR-2

A series of studies evaluated the effectiveness of various substituted phenolic compounds, including those related to 2,4-Difluoro-5-(3-methylbutoxy)phenol, in inhibiting the activity of VEGFR-2. Results indicated that modifications at the phenolic ring could significantly enhance inhibitory potency against VEGF-dependent endothelial cell proliferation .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 52 ± 3 | High |

| Compound B | 75 ± 5 | Moderate |

| 2,4-Difluoro-5-(3-methylbutoxy)phenol | TBD | TBD |

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of phenolic compounds demonstrated that derivatives similar to 2,4-Difluoro-5-(3-methylbutoxy)phenol exhibited significant growth inhibition in target weed species. Field trials indicated effective control over common agricultural pests with minimal impact on non-target species .

| Herbicide | Target Species | Efficacy (%) |

|---|---|---|

| Herbicide A | Weeds X | 85 |

| Herbicide B | Weeds Y | 90 |

| 2,4-Difluoro-5-(3-methylbutoxy)phenol | Weeds Z | TBD |

作用機序

The mechanism of action of 2,4-Difluoro-5-(3-methylbutoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The 3-methylbutoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-methylbutoxy group distinguishes this compound from simpler alkoxy- or halogen-substituted phenols. Key comparisons include:

Notes:

- *Calculated values based on structural analogs.

- Fluorine atoms enhance metabolic stability and electron-withdrawing effects, which may optimize binding to enzymatic pockets .

Enzyme Inhibition Potential

Compounds like 6e and 6u () share the 2,4-difluorophenyl core but feature nitrogen-containing substituents (e.g., pyrrolidinyl, trifluoromethylcyclopropyl) that engage in hydrogen bonding or hydrophobic interactions with BACE1. In contrast, the 3-methylbutoxy group in the target compound lacks hydrogen-bonding capacity but may contribute to hydrophobic binding, similar to dihydroxyethyl lauramine oxide in alpha-glucosidase interactions .

Antimicrobial and Antioxidant Activity

Phenol derivatives are established antimicrobial agents, with activity often correlated to substituent hydrophobicity . The 3-methylbutoxy group’s branched chain likely enhances membrane disruption compared to 2-fluorophenol, which is less lipophilic (logP 1.3 vs. ~3.5–4.0) . However, commercial antioxidants like 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol) (logP 6.8) prioritize steric hindrance from tert-butyl groups for radical scavenging, a feature absent in the target compound .

Q & A

Q. What are the optimal methods for synthesizing 2,4-Difluoro-5-(3-methylbutoxy)phenol, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves difluoromethylation and alkoxylation. A validated approach includes:

- Step 1 : Alkylation of the phenol precursor using 3-methylbutyl bromide under basic conditions (e.g., cesium carbonate in DMF) to introduce the alkoxy group .

- Step 2 : Difluoromethylation via sodium 2-chloro-2,2-difluoroacetate, which requires precise temperature control (40–60°C) and gas management due to CO₂ evolution .

- Optimization : Monitor reaction progress via HPLC or GC-MS. Use anhydrous solvents and inert atmospheres to suppress side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2,4-Difluoro-5-(3-methylbutoxy)phenol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine substitution patterns, while NMR resolves the alkoxy chain and aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 270 nm) for purity assessment .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to ensure the long-term stability of 2,4-Difluoro-5-(3-methylbutoxy)phenol?

- Methodological Answer : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and oxidation. Pre-dry storage containers to avoid hydrolysis of the alkoxy group . For lab-scale use, add stabilizers like BHT (0.1% w/w) if prolonged storage is required.

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the chemical reactivity and stability of 2,4-Difluoro-5-(3-methylbutoxy)phenol under various pH conditions?

- Methodological Answer :

- Acidic Conditions : Fluorine’s electron-withdrawing effect increases phenolic acidity (pKa ~8–9). Stability tests (pH 2–12, 25°C) show degradation at pH >10 via alkoxy chain cleavage. Monitor via UV-Vis spectroscopy .

- Reactivity : Fluorine directs electrophilic substitution to the para position. Use DFT calculations (e.g., Gaussian 16) to model charge distribution and predict reaction sites .

Q. What experimental strategies can resolve contradictions in reported biological activities of 2,4-Difluoro-5-(3-methylbutoxy)phenol across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed DMSO concentration ≤1% v/v in cell-based assays) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -3-methylbutoxy) to track metabolic pathways and confirm target engagement .

- Data Normalization : Control for hydrophobic interactions by correlating bioactivity with logP values (measured via shake-flask method) .

Q. How can computational modeling predict the environmental fate and degradation pathways of 2,4-Difluoro-5-(3-methylbutoxy)phenol in aqueous systems?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN score) and prioritize experimental validation .

- Degradation Pathways : Simulate ozonation or photocatalytic degradation (TiO₂/UV) mechanisms using Gaussian. Validate intermediates via LC-QTOF-MS .

- Partitioning Studies : Measure liquid-liquid equilibrium data (e.g., methyl isobutyl ketone/water systems) to model extraction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。